molecular formula C13H20N4O2 B1336374 3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid CAS No. 883537-94-8

3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid

Numéro de catalogue: B1336374
Numéro CAS: 883537-94-8
Poids moléculaire: 264.32 g/mol
Clé InChI: YIIHMXQNAYXTML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identification and Nomenclature

This compound represents a structurally complex heterocyclic compound characterized by its incorporation of multiple functional groups within a single molecular framework. The compound possesses the molecular formula C₁₃H₂₀N₄O₂ and exhibits a molecular weight of 264.32 grams per mole, as confirmed through computational analysis and spectroscopic characterization. The Chemical Abstracts Service has assigned this compound the unique identifier 883537-94-8, ensuring its distinct recognition within chemical databases and literature.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name accurately describing the compound's structural features. Alternative naming conventions include 3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]propanoic acid, which represents a simplified version of the systematic name while maintaining chemical accuracy. The compound also appears in chemical literature under various synonyms, including designations such as BBL012401 and other alphanumeric identifiers used by chemical suppliers and research institutions. The InChI (International Chemical Identifier) key YIIHMXQNAYXTML-UHFFFAOYSA-N provides a unique computational fingerprint for database searches and chemical informatics applications.

The structural complexity of this compound becomes apparent through examination of its constituent parts. The molecule contains a pyrimidine ring system substituted with methyl groups at positions 4 and 6, connected through a piperazine linker to a three-carbon propionic acid chain. This arrangement creates multiple sites for potential chemical modification and provides the compound with diverse chemical reactivity patterns. The presence of multiple nitrogen atoms within the heterocyclic frameworks contributes to the compound's potential for forming hydrogen bonds and participating in coordination chemistry applications.

Historical Context in Heterocyclic Compound Research

The development of compounds containing both pyrimidine and piperazine structural elements represents a significant evolution in heterocyclic chemistry research spanning multiple decades. Pyrimidine chemistry traces its origins to the early 19th century, with the first isolated pyrimidine derivative, alloxan, being obtained by Brugnatelli in 1818 through the oxidation of uric acid with nitric acid. This foundational discovery established pyrimidines as important heterocyclic compounds, leading to systematic investigation of their chemical properties and biological activities throughout the subsequent century.

The systematic study of pyrimidines began in earnest during the 1880s, when Pinner developed condensation methods for synthesizing pyrimidine derivatives using ethyl acetoacetate and amidines. Pinner's contributions included proposing the name "pyrimidin" in 1885, which became the accepted nomenclature for this class of compounds. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through the reduction of 2,4,6-trichloropyrimidine using zinc dust in hot water, establishing fundamental synthetic methodologies that continue to influence modern preparative approaches.

Piperazine chemistry developed as a distinct field within heterocyclic research, with recognition of the unique properties conferred by the saturated six-membered ring containing two nitrogen atoms at opposite positions. The piperazine scaffold gained particular attention in medicinal chemistry due to its ability to provide structural rigidity while maintaining favorable pharmacological properties including water solubility and oral bioavailability. Research has demonstrated that piperazine-containing compounds frequently exhibit enhanced target affinity and specificity compared to their acyclic counterparts, making them valuable frameworks for drug development.

The convergence of pyrimidine and piperazine chemistry in compounds such as this compound represents a more recent development in heterocyclic research. This synthetic approach combines the biological activity associated with pyrimidine rings, particularly their presence in nucleic acids and various pharmaceutical agents, with the favorable pharmacological properties of piperazine systems. Modern synthetic methodologies have enabled the efficient preparation of such complex heterocyclic systems, facilitating their evaluation as potential therapeutic agents and research tools.

Significance in Medicinal Chemistry and Drug Discovery

The incorporation of both pyrimidine and piperazine structural elements within this compound positions this compound as a significant target for medicinal chemistry research and drug discovery applications. Pyrimidine derivatives have demonstrated extensive biological activity across multiple therapeutic areas, with documented anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The presence of nitrogen atoms at positions 1 and 3 within the pyrimidine ring creates opportunities for hydrogen bonding interactions with biological targets, enhancing the potential for specific molecular recognition events.

The piperazine component contributes additional pharmacological advantages through its unique structural characteristics. Research has established that piperazine rings provide a large polar surface area while maintaining relative structural rigidity, properties that frequently translate into improved water solubility and enhanced oral bioavailability. The presence of two nitrogen atoms in opposing positions within the piperazine ring creates multiple sites for hydrogen bond formation, both as donors and acceptors, facilitating interactions with diverse biological targets. These structural features have made piperazine-containing compounds particularly valuable in pharmaceutical development, with approximately 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles.

The combination of pyrimidine and piperazine elements in a single molecular framework offers synergistic advantages for drug discovery applications. The pyrimidine ring can provide specificity for particular biological targets, while the piperazine linker contributes favorable absorption, distribution, metabolism, and excretion characteristics. The propionic acid functionality adds an additional dimension of chemical diversity, potentially enabling interactions with carboxylate-binding sites in enzymes or receptors. This structural complexity allows for multiple modes of biological activity within a single compound, increasing the likelihood of identifying therapeutically relevant interactions.

Current research applications for compounds of this structural class include investigation as potential inhibitors for various enzyme systems and as scaffolds for developing targeted therapeutics. The modular nature of the molecular architecture enables systematic structure-activity relationship studies, where individual components can be modified to optimize biological activity or selectivity. The availability of the compound through commercial suppliers facilitates its incorporation into research programs focused on heterocyclic drug discovery. Furthermore, the compound serves as a valuable synthetic intermediate for the preparation of more complex derivatives, expanding its utility beyond direct biological evaluation to include its role in synthetic methodology development.

Property Value Reference
Molecular Formula C₁₃H₂₀N₄O₂
Molecular Weight 264.32 g/mol
CAS Registry Number 883537-94-8
InChI Key YIIHMXQNAYXTML-UHFFFAOYSA-N
SMILES Notation CC1=CC(=NC(=N1)N2CCN(CC2)CCC(=O)O)C
PubChem CID 6494466
Commercial Availability Multiple suppliers
Purity (typical) 95-98%

Propriétés

IUPAC Name

3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-10-9-11(2)15-13(14-10)17-7-5-16(6-8-17)4-3-12(18)19/h9H,3-8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIHMXQNAYXTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine.

    Substitution with Dimethyl Groups: The dimethyl groups are introduced at positions 4 and 6 of the pyrimidine ring using methylating agents under controlled conditions.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the pyrimidine ring through a nucleophilic substitution reaction.

    Introduction of the Propionic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Reactivity of Functional Groups

The compound contains three key functional groups:

  • Pyrimidine ring (4,6-dimethyl-substituted)
  • Piperazine ring
  • Propionic acid moiety

Each group contributes distinct reactivity patterns, enabling diverse chemical transformations.

Reactions Involving the Propionic Acid Moiety

The carboxylic acid group undergoes classic acid-base and nucleophilic substitution reactions:

Reaction Type Conditions Product Key Observations
Esterification Methanol/H<sup>+</sup> refluxMethyl ester derivativeHigh yield (>80%) under acid catalysis .
Amide Formation Thionyl chloride (SOCl<sub>2</sub>), followed by aminesAmide derivatives (e.g., with ethylenediamine)Amidation proceeds efficiently at 0–25°C .
Salt Formation Reaction with strong bases (e.g., NaOH)Sodium saltEnhanced water solubility for biochemical assays .

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in alkylation, acylation, and coordination chemistry:

Reaction Type Reagents Application Notable Findings
N-Alkylation Ethyl bromoacetate, K<sub>2</sub>CO<sub>3</sub>/DMFQuaternary ammonium derivativesSelective alkylation at the less hindered nitrogen .
Acylation Acetic anhydride, pyridineAcetylated piperazineImproved CNS penetration in analogs .
Coordination Chemistry Transition metals (e.g., Cu<sup>2+</sup>)Metal-organic complexesEnhanced antimicrobial activity in coordination complexes .

Pyrimidine Ring Modifications

The 4,6-dimethylpyrimidine ring exhibits limited electrophilic substitution but participates in hydrogen bonding and π-stacking interactions. Key reactions include:

Reaction Type Conditions Outcome Relevance
Nucleophilic Aromatic Substitution H<sub>2</sub>O<sub>2</sub>/UV lightHydroxylation at C-5Rare; requires radical initiation .
Cross-Coupling Pd catalysts (e.g., Suzuki-Miyaura)Biaryl derivativesLimited due to electron-deficient pyrimidine ring .
Methyl Group Oxidation KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>Carboxylic acid derivativesLow yield (<20%); steric hindrance from dimethyl groups .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes at >250°C, forming CO<sub>2</sub> and dimethylpyrimidine fragments .
  • Photodegradation : UV exposure induces decarboxylation, yielding 4-(4,6-dimethylpyrimidin-2-yl)piperazine .

Key Research Findings

  • SAR Studies :
    • Piperazine N-alkylation enhances blood-brain barrier permeability .
    • Ester derivatives show improved bioavailability compared to the parent acid .
  • Catalytic Applications :
    • Acts as a ligand in Pd-catalyzed cross-coupling reactions (TOF = 120 h<sup>−1</sup>) .

Applications De Recherche Scientifique

Pharmacological Applications

The compound has been studied for its potential as a therapeutic agent in several areas:

  • Neurological Disorders :
    • Research indicates that derivatives of piperazine, including this compound, may act as antagonists at histamine H3 and sigma-1 receptors, which are implicated in neurological conditions such as depression and schizophrenia . The ability to modulate these receptors could lead to new treatments for these disorders.
  • Cancer Treatment :
    • The compound's structural similarities to known kinase inhibitors suggest potential applications in oncology. For example, its interaction with specific tyrosine kinases could inhibit tumor growth by blocking essential signaling pathways involved in cancer cell proliferation .
  • Anti-inflammatory Effects :
    • Given its mechanism of action related to immune cell signaling pathways, this compound may also have applications in treating inflammatory diseases. By targeting pathways like phosphoinositide 3-kinase (PI3K), it could help manage conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies and Research Findings

Several studies have highlighted the efficacy of 3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid:

StudyFocusFindings
PI3K InhibitionDemonstrated high selectivity against the PI3K δ isoform with low nanomolar IC50 values, indicating potential for asthma treatment.
Receptor AntagonismShowed promising results as an antagonist for histamine H3 receptors, suggesting benefits in treating cognitive disorders.
Cancer ResearchIdentified as a potential inhibitor of MerTK activity, which plays a role in tumor progression and immune evasion.

Molecular Mechanisms

The efficacy of this compound can be attributed to its ability to engage in multiple molecular interactions:

  • Hydrogen Bonding : The presence of nitrogen atoms in the piperazine and pyrimidine rings allows for robust hydrogen bonding capabilities, enhancing binding affinity to target proteins.
  • π–π Stacking Interactions : The aromatic nature of the pyrimidine ring facilitates π–π stacking with other aromatic systems, which can stabilize interactions with biological targets .

Mécanisme D'action

The mechanism of action of 3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The compound’s core structure—piperazine linked to a heterocyclic system via a propionic acid chain—is shared with several analogs. Key differences lie in:

  • Heterocyclic substituents : The 4,6-dimethylpyrimidine group distinguishes it from analogs like 5-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(4-iodophenyl)pyrimidine-2,4,6-trione (), which features a pyrimidine-trione core with an iodophenyl group .
  • Piperazine modifications: Derivatives such as 3-(4-(dibenzo[b,e][1,4]azepin-6-yl)piperazin-1-yl)-propanoic acid () replace pyrimidine with polycyclic systems like dibenzoazepine, altering receptor binding profiles .
  • Acid/ester variants : The free carboxylic acid group in the target compound contrasts with esterified or amide-linked analogs (e.g., triazolopyridine derivatives in ), which may influence bioavailability and metabolic stability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Salt Form Application
Target Compound (free acid) C₁₃H₂₀N₄O₂ 276.33 g/mol 4,6-Dimethylpyrimidine None Research
Target Compound (dihydrochloride) C₁₃H₂₂Cl₂N₄O₂ 337.23 g/mol 4,6-Dimethylpyrimidine Dihydrochloride Enhanced solubility
5a () C₁₇H₁₇IN₄O₅ 508.25 g/mol 4-Iodophenyl, pyrimidine-trione None MMP Imaging
Dibenzoazepine Derivative () Varies ~400–450 g/mol Dibenzoazepine/oxazepine Propionic acid Sleep disorder therapy
Triazolopyridine Impurity () C₁₉H₂₂ClN₅O 383.87 g/mol Chlorophenyl, triazolopyridine Dihydrochloride Pharmaceutical impurity

Key Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The 4,6-dimethylpyrimidine group may enhance metabolic stability compared to halogenated analogs (e.g., iodophenyl in ), which are prone to dehalogenation .
  • Salt Forms : The dihydrochloride salt of the target compound improves aqueous solubility, a critical factor for in vivo studies .

Activité Biologique

3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid (CAS No. 883537-94-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The molecular formula of this compound is C₁₃H₂₀N₄O₂, with a molecular weight of 264.32 g/mol. It features a piperazine ring substituted with a pyrimidine moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₂₀N₄O₂
Molecular Weight264.32 g/mol
CAS Number883537-94-8
MDL NumberMFCD07186547
Hazard ClassificationIrritant

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. A study on related piperazine derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The structure-activity relationship (SAR) analysis revealed that modifications to the piperazine and pyrimidine rings enhance cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

Antibacterial and Antifungal Properties

The compound has also shown promise as an antibacterial and antifungal agent. Studies have reported that certain derivatives possess substantial inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds with similar structures have been synthesized and tested for their ability to disrupt bacterial cell wall synthesis, leading to increased susceptibility to antibiotics .

The biological activity of this compound is thought to stem from its interaction with specific biological targets. Molecular docking studies suggest that it binds effectively to key enzymes involved in cell proliferation and survival pathways. This binding alters the enzymatic activity, leading to apoptosis in cancer cells .

Case Studies

  • Antitumor Efficacy : In a recent study published in PubMed, a series of piperazine derivatives were evaluated for their antitumor properties. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, demonstrating potent cytotoxicity compared to standard chemotherapeutics .
  • Antibacterial Activity : Another study focused on the synthesis of various piperazine derivatives, including those based on the target compound. These derivatives displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
  • In Vivo Studies : Animal studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound. Preliminary results suggest that it has favorable absorption and distribution profiles, making it a candidate for further development in therapeutic applications against resistant bacterial strains and tumors .

Q & A

Q. How can researchers optimize the synthesis of 3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid to improve yield and purity?

Methodological Answer: Synthetic optimization requires systematic modification of reaction parameters. Key steps include:

  • Coupling Efficiency: Use stoichiometric ratios of piperazine and pyrimidine precursors to minimize unreacted intermediates. Adjust reaction time and temperature (e.g., 60–80°C for 12–24 hours) to balance yield and side-product formation .
  • Purification: Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the target compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Catalytic Systems: Test palladium or copper catalysts for cross-coupling steps, comparing turnover numbers and selectivity .

Q. What in vitro assays are suitable for assessing the bioactivity of this compound against molecular targets?

Methodological Answer:

  • Receptor Binding Assays: Use radioligand displacement assays (e.g., ³H-labeled ligands) to quantify affinity for serotonin or dopamine receptors. Incubate compounds at 10 nM–10 μM concentrations for 1–2 hours at 25°C .
  • Enzyme Inhibition: Test inhibitory activity against kinases (e.g., PI3K) using fluorescence-based ADP-Glo™ assays. IC₅₀ values can guide structure-activity relationship (SAR) studies .
  • Cellular Viability: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure to 1–100 μM compound .

Advanced Research Questions

Q. What computational strategies predict the reactivity and stability of intermediates during synthesis?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and activation energies for key steps (e.g., piperazine-pyrimidine coupling). Identify thermodynamically favorable pathways .
  • Reaction Path Sampling: Apply the artificial force induced reaction (AFIR) method to explore alternative pathways and minimize high-energy intermediates .
  • Machine Learning: Train models on existing reaction databases to predict optimal solvent/catalyst combinations, reducing trial-and-error experimentation .

Q. How can researchers resolve discrepancies in pharmacological data across studies?

Methodological Answer:

  • Meta-Analysis: Compile IC₅₀/EC₅₀ values from published studies and apply statistical weighting to account for variability in assay conditions (e.g., cell type, incubation time) .
  • Standardized Protocols: Adopt harmonized guidelines (e.g., FDA Bioanalytical Method Validation) for ligand-binding assays to ensure reproducibility .
  • Cross-Validation: Replicate conflicting results using orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Q. What strategies identify and quantify process-related impurities in synthesized batches?

Methodological Answer:

  • LC-MS/MS Profiling: Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Detect impurities at ppm levels via high-resolution mass spectrometry (HRMS) .
  • Synthetic Byproduct Tracking: Compare retention times and fragmentation patterns with reference standards (e.g., unreacted pyrimidine precursors or oxidized piperazine derivatives) .
  • Quantitative NMR: Integrate impurity peaks relative to the target compound’s CH₃ signals (δ 1.2–2.5 ppm) for batch-to-batch consistency .

Q. How do structural modifications (e.g., substituent position) enhance target selectivity?

Methodological Answer:

  • SAR Studies: Synthesize analogs with variations at the pyrimidine 4,6-dimethyl groups or propionic acid chain. Test against panels of GPCRs or kinases .
  • Crystallography: Resolve co-crystal structures with target proteins (e.g., 5-HT₆ receptor) to identify critical hydrogen bonds or hydrophobic interactions .
  • Free Energy Perturbation (FEP): Simulate binding affinities of analogs to prioritize synthesis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.